molecular formula C12H18ClNO2 B3022393 4-(2-Methoxyphenoxy)piperidine hydrochloride CAS No. 950649-22-6

4-(2-Methoxyphenoxy)piperidine hydrochloride

Cat. No.: B3022393
CAS No.: 950649-22-6
M. Wt: 243.73 g/mol
InChI Key: LCCNXSSGZWBTOV-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-(2-Methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-methoxyphenol with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

4-(2-Methoxyphenoxy)piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-Methoxyphenoxy)piperidine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in studies related to cellular signaling and receptor interactions.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate signaling pathways and influence cellular functions. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

4-(2-Methoxyphenoxy)piperidine hydrochloride can be compared with similar compounds such as:

  • 4-(4-Methoxyphenoxy)piperidine hydrochloride
  • 4-(2-Methylphenoxy)piperidine hydrochloride

These compounds share structural similarities but differ in their substituent groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific methoxy group positioning, which affects its reactivity and interactions .

Properties

IUPAC Name

4-(2-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCNXSSGZWBTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587444
Record name 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6024-31-3
Record name 4-(2-Methoxyphenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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